tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride
Description
This compound is a chiral carbamate derivative featuring a branched aliphatic chain with a terminal primary amine group and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic intermediates in peptide and pharmaceutical chemistry. Its synthesis involves a three-step route with a global yield of 31%, as reported in biomimetic asymmetric catalysis studies .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5;/h8-9H,6-7,12H2,1-5H3,(H,13,14);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJJVWQXQBBLF-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of di-tert-butyl dicarbonate (Boc2O) with the amine in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the production of Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), resulting in the release of the free amine. This process involves the formation of a tert-butyl carbocation, which is stabilized by the surrounding molecular structure .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Aliphatic Chain Variants
Compounds with similar Boc-protected amine scaffolds but differing in chain length and branching include:
- 4a: tert-Butyl (S)-(1-aminopropan-2-yl)carbamate (shorter chain: 3 carbons).
- 4b: tert-Butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate (4 carbons, β-branching).
- 4c : Target compound (5 carbons, γ-branching).
Key Observations :
- Longer chains (e.g., 4c) reduce synthetic yields due to steric challenges during purification or intermediate steps.
- γ-Branching in 4c may confer conformational rigidity compared to linear analogs.
Cyclic and Fluorinated Analogs
PharmaBlock Sciences catalogues highlight structurally distinct carbamates for comparison:
Cyclopentyl Derivatives
- PB07473 : tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4).
- PB06575 : tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9).
| Compound | Substituent Position | Key Feature |
|---|---|---|
| PB07473 | C2 hydroxyl | Enhanced hydrogen bonding potential |
| PB06575 | C3 hydroxyl | Altered stereoelectronic effects |
Comparison with 4c :
- Hydroxyl groups in cyclic derivatives increase polarity, contrasting with 4c’s lipophilic aliphatic chain.
Fluorinated Derivatives
- PBN20120409 : tert-Butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0).
Key Differences :
Comparison :
- The aromatic methoxyphenyl group in CAS 126 enables π-π interactions, which are absent in 4c.
- Increased solubility in organic solvents due to aromaticity vs. 4c’s aliphatic hydrophobicity .
Biological Activity
Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride, a carbamate derivative, is primarily utilized in organic synthesis, particularly in peptide synthesis and drug development. Its unique structure allows it to function as a protecting group for amino acids, facilitating various biochemical applications.
- Chemical Formula : C11H24N2O2·HCl
- Molar Mass : 216.32 g/mol
- CAS Number : 2402789-95-9
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its role as a protecting group for amino acids during peptide synthesis. The tert-butyl carbamate moiety protects the amino group from undesired reactions, allowing for selective modifications of other functional groups. Upon treatment with mild acids (e.g., trifluoroacetic acid), the Boc group can be cleaved, releasing the free amine for further reactions.
Peptide Synthesis
In peptide synthesis, the compound serves as a protective agent that stabilizes amino groups during the formation of peptide bonds. This stability is crucial in preventing side reactions that could lead to undesired products.
Drug Development
The compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate the selective modification of amino acids makes it valuable in developing new drugs.
Enzyme Studies
Research has shown that tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate can be utilized in studies investigating enzyme mechanisms and protein interactions. For instance, it has been used to explore the activity of various hydrolases and their interactions with carbamate substrates .
Case Studies
- Peptide Synthesis Efficiency : A study demonstrated that using tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate significantly improved yields in peptide synthesis compared to traditional methods. The compound's stability under reaction conditions minimized degradation and side reactions.
- Enzyme Interaction Studies : In a series of experiments focusing on acetylcholinesterase (AChE) inhibition, derivatives of carbamates similar to tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate exhibited varying degrees of inhibition. This indicates potential applications in developing therapeutic agents targeting cholinergic systems .
Data Tables
| Characteristic | Value |
|---|---|
| Molecular Formula | C11H24N2O2·HCl |
| Molar Mass | 216.32 g/mol |
| CAS Number | 2402789-95-9 |
| Density | 0.953 g/cm³ |
| Boiling Point | 309.3 °C |
| Biological Activity | Observations |
|---|---|
| Peptide Synthesis | Improved yield and selectivity |
| Enzyme Inhibition | Moderate inhibition of AChE |
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to adjust reaction times (ranging from hours to overnight) .
- Purify intermediates via column chromatography or recrystallization to enhance yield and purity .
How is this compound characterized using spectroscopic and chromatographic methods?
Basic Research Question
Key Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.0–3.5 ppm (amine protons), and δ 4.0–4.5 ppm (carbamate linkage) .
- ¹³C NMR : Signals at ~80 ppm (tert-butyl carbon) and ~155 ppm (carbamate carbonyl) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 238.75 (consistent with [M+H]⁺) .
- Infrared (IR) Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
Q. Table 2: Common Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy | Reference |
|---|---|---|---|
| Hydrolyzed carbamate | Moisture exposure | Rigorous drying of reagents | |
| Racemized amine | High-temperature conditions | Lower reaction temperature |
What are the applications of this compound in medicinal chemistry and biological assays?
Basic Research Question
- Peptide Synthesis : Acts as a protecting group for amines, enabling stepwise assembly of peptide chains .
- Drug Intermediate : Used in synthesizing protease inhibitors and kinase-targeting molecules .
- Biological Assays : Modulates enzyme activity (e.g., hydrolases) via reversible amine protection .
How can researchers interpret conflicting stability data under different storage conditions?
Advanced Research Question
Reported stability variations (e.g., decomposition at >25°C vs. room-temperature stability) are resolved by:
- Controlled Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to predict shelf life .
- Analytical Consistency : Use standardized protocols (e.g., USP guidelines) for comparability .
Key Takeaways for Researchers
- Prioritize moisture and temperature control during synthesis.
- Leverage stereochemical specificity for targeted biological applications.
- Address data contradictions through methodological rigor and cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
